molecular formula C12H16O3 B579860 3-(Benzyloxy)-3-methylbutanoic acid CAS No. 96556-32-0

3-(Benzyloxy)-3-methylbutanoic acid

Cat. No.: B579860
CAS No.: 96556-32-0
M. Wt: 208.257
InChI Key: VNAGEPKLHBWXSX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3-methylbutanoic acid is a branched-chain carboxylic acid characterized by a benzyloxy group (-OBn) attached to the tertiary carbon of a 3-methylbutanoic acid backbone. This structural modification enhances its lipophilicity compared to simpler carboxylic acids, making it a versatile intermediate in pharmaceutical synthesis. The benzyloxy group serves as a protective moiety, enabling selective reactivity in multi-step organic reactions .

Properties

IUPAC Name

3-methyl-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAGEPKLHBWXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96556-32-0
Record name 3-(benzyloxy)-3-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylbutanoic acid with benzyl alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds as follows:

  • Step 1: Formation of the benzyloxy intermediate

    • React benzyl alcohol with a strong base to generate the benzyloxy anion.
    • Reaction conditions: Benzyl alcohol, sodium hydride or potassium tert-butoxide, anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C).

  • Step 2: Alkylation of 3-methylbutanoic acid

    • Add the benzyloxy anion to 3-methylbutanoic acid to form this compound.
    • Reaction conditions: 3-methylbutanoic acid, benzyloxy anion, anhydrous solvent (e.g., tetrahydrofuran), room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: 3-(Benzyloxy)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-3-methylbutanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

    Materials Science: Utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-methylbutanoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below highlights key structural features, physicochemical properties, and applications of 3-(Benzyloxy)-3-methylbutanoic acid and related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
This compound Benzyloxy, carboxylic acid 251.28 Pharmaceutical intermediate; protective group strategy
3-Methylbutanoic acid Carboxylic acid, branched chain 116.12 Food flavoring (cheese, fermented foods); rancid/cheese-like odor
2-((Azetidin-3-yl)oxy)methyl)-3-methylbutanoic acid Azetidine ring, tert-butyl ester 279.33 RAS inhibitor (e.g., Elironrasib); improved bioavailability
2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid Aromatic methoxy groups, carboxylic acid 281.30 Potential therapeutic agent; enhanced receptor binding via methoxy substituents
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid Benzyloxycarbonyl (Cbz) amino group, methyl groups 279.33 Steric hindrance for stability; peptide synthesis intermediate
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid Benzylamino, hydroxyl, carboxylic acid 223.27 Pharmaceutical ingredient; improved solubility via hydroxyl and amino groups
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate Ester, Cbz-protected amino group 265.30 Prodrug strategy; enhanced metabolic stability

Biological Activity

3-(Benzyloxy)-3-methylbutanoic acid, a compound with the chemical formula C12H16O3 and CAS number 96556-32-0, is of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a benzyloxy group attached to a branched aliphatic chain. The structural formula can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3}

This compound is characterized by its hydrophobic nature due to the benzyloxy moiety, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing signal transduction pathways.

Case Studies and Research Findings

  • Insecticidal Activity : A study evaluated the larvicidal effects of several derivatives related to this compound against Aedes aegypti, a vector for several arboviruses. The results indicated that compounds with similar structural motifs exhibited significant larvicidal activity, suggesting potential applications in vector control .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on human peripheral blood mononuclear cells. It was found that some derivatives showed low toxicity even at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic uses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Larvicidal ActivitySignificant against Aedes aegypti
CytotoxicityLow toxicity in human cells
Enzyme InhibitionPotential inhibition of metabolic enzymes-
Receptor ModulationPossible modulation of signaling pathways-

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